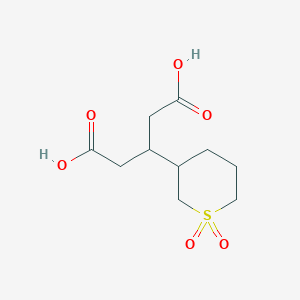
Cycloxydim-sulfone-glutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cycloxydim-sulfone-glutaric acid involves the oxidation of cycloxydim. The reaction conditions typically include the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Chemical Reactions Analysis
Cycloxydim-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cycloxydim-sulfone-glutaric acid has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.
Industry: It is used in the development of new herbicides and other agrochemical products.
Mechanism of Action
The mechanism of action of cycloxydim-sulfone-glutaric acid involves its interaction with specific molecular targets in plants. It inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular pathways involved include the disruption of lipid metabolism and energy production in the plant cells .
Comparison with Similar Compounds
Cycloxydim-sulfone-glutaric acid can be compared with other similar compounds such as:
Succinic acid: Another dicarboxylic acid used in various industrial applications.
Adipic acid: Used in the production of nylon and other polymers.
Glutaric acid: Known for its role in metabolic pathways and potential neurotoxic effects.
This compound is unique due to its specific application as a herbicide metabolite and its role in inhibiting acetyl-CoA carboxylase .
Biological Activity
Cycloxydim-sulfone-glutaric acid is a compound belonging to the cyclohexene oxime family, primarily utilized as a post-emergence herbicide. It exhibits significant biological activity by targeting sensitive weed species through the inhibition of acetylcoenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition disrupts essential metabolic processes, thereby affecting plant growth and development.
- Molecular Formula : C10H16O6S
- Molecular Weight : 264.30 g/mol
- CAS Number : 119725-81-4
- IUPAC Name : 3-(1,1-dioxothian-3-yl)pentanedioic acid
This compound selectively inhibits ACCase in the chloroplasts of sensitive weeds. This mechanism leads to:
- Disruption of de novo fatty acid synthesis.
- Effective control of grass weeds while minimizing damage to broadleaf crops.
- Systemic absorption and translocation within plant tissues, enhancing herbicidal efficacy .
Herbicidal Efficacy
This compound has demonstrated considerable herbicidal activity against various grass weed species. Its selective action allows for effective weed management in crop systems, particularly where broadleaf crops are cultivated alongside grass weeds.
Table 1: Herbicidal Activity Against Common Grass Weeds
| Weed Species | Sensitivity Level | Observed Effects |
|---|---|---|
| Barnyardgrass | High | Complete inhibition of growth |
| Crabgrass | Moderate | Stunted growth |
| Foxtail | High | Rapid necrosis |
Metabolic Transformations
In biological systems, Cycloxydim undergoes various metabolic transformations, resulting in metabolites such as sulfoxides and sulfones. These metabolites may exhibit different biological activities and toxicological profiles compared to the parent compound.
Case Study: Metabolism in Lactating Goats
A study investigated the metabolism of Cycloxydim in lactating goats following repeated oral administration. The results indicated:
- Major metabolites identified included cycloxydim-TSO and cycloxydim-T2SO2.
- The metabolic pathway involved stepwise oxidation of the sulfur atom in the thiopyrane ring.
- Residual levels in milk were monitored, showing a low concentration of the parent compound and its metabolites over time .
Toxicological Profile
This compound has been assessed for acute toxicity through various studies:
- Dermal LD50 : >2000 mg/kg body weight (no mortality observed).
- Inhalation LC50 : >5.28 mg/l air (4-hour exposure).
- No significant irritation was noted in skin and eye irritation studies conducted on rabbits.
Table 2: Summary of Acute Toxicity Studies
| Route of Administration | LD50/LC50 Value | Observations |
|---|---|---|
| Oral | 2000 mg/kg | No systemic toxicity |
| Dermal | >2000 mg/kg | No local skin reaction |
| Inhalation | >5.28 mg/l air | No significant adverse effects |
Properties
CAS No. |
119725-81-4 |
|---|---|
Molecular Formula |
C10H16O6S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
3-(1,1-dioxothian-3-yl)pentanedioic acid |
InChI |
InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
InChI Key |
ZQTHHTAJXROHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















